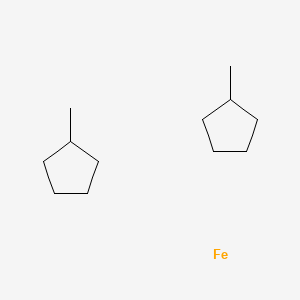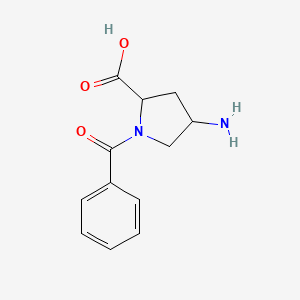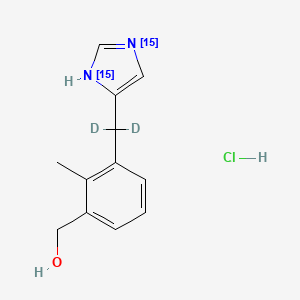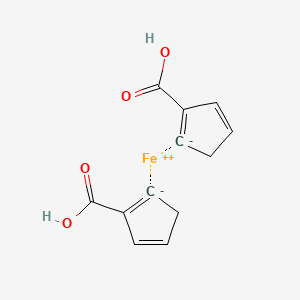
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid is a complex organic compound that features a benzaldehyde diethyl acetal group, a Boc (tert-butoxycarbonyl) protected amine, and a propionic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid typically involves multiple steps:
Formation of Benzaldehyde Diethyl Acetal: Benzaldehyde reacts with ethanol in the presence of an acid catalyst to form benzaldehyde diethyl acetal.
Introduction of Boc Group: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
Formation of Propionic Acid Moiety: The propionic acid group is introduced through a reaction with a suitable precursor, such as a halogenated propionic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acidic conditions (e.g., hydrochloric acid)
Major Products Formed
Oxidation: Benzaldehyde group converts to benzoic acid
Reduction: Benzaldehyde group converts to benzyl alcohol
Substitution: Removal of Boc group reveals free amine
Aplicaciones Científicas De Investigación
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid involves its reactivity due to the presence of multiple functional groups:
Benzaldehyde Diethyl Acetal Group: Can undergo hydrolysis to form benzaldehyde, which can then participate in various chemical reactions.
Boc-Protected Amine: The Boc group can be removed to reveal a free amine, which can act as a nucleophile in substitution reactions.
Propionic Acid Moiety: Provides acidity and can participate in esterification and amidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobenzaldehyde Diethyl Acetal: Similar structure but with a bromine substituent instead of the Boc-protected amine.
Benzene, (3,3-diethoxy-1-propynyl)-: Similar acetal group but with a propynyl substituent.
Uniqueness
3-N-Boc-3-(4-benzaldehyde diethyl acetal)propionic acid is unique due to the combination of its Boc-protected amine, benzaldehyde diethyl acetal, and propionic acid moieties. This combination provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C19H29NO6 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
3-[4-(diethoxymethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO6/c1-6-24-17(25-7-2)14-10-8-13(9-11-14)15(12-16(21)22)20-18(23)26-19(3,4)5/h8-11,15,17H,6-7,12H2,1-5H3,(H,20,23)(H,21,22) |
Clave InChI |
UDOGFINGWDQSGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid](/img/structure/B13399789.png)


![4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13399818.png)
![Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B13399824.png)
![2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate](/img/structure/B13399827.png)




![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)

